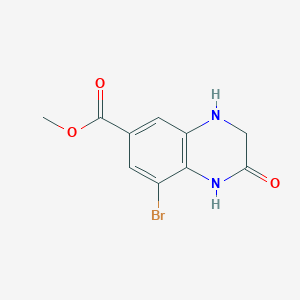
Methyl 8-bromo-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 8-bromo-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a chemical compound with the molecular formula C10H9BrN2O3 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-bromo-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate typically involves the bromination of a quinoxaline derivative followed by esterification. One common method involves the reaction of 8-bromoquinoxaline-2,3-dione with methanol in the presence of a catalyst to form the desired ester. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
Methyl 8-bromo-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives with higher oxidation states.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution: Products include various substituted quinoxaline derivatives.
Reduction: Products include hydroxylated quinoxaline derivatives.
Oxidation: Products include quinoxaline derivatives with higher oxidation states.
科学的研究の応用
Methyl 8-bromo-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of methyl 8-bromo-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate involves its interaction with specific molecular targets. The bromine atom and carbonyl groups play crucial roles in its reactivity. The compound can act as an inhibitor or antagonist by binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological system being studied.
類似化合物との比較
Similar Compounds
8-Bromoquinoxaline-2,3-dione: A precursor in the synthesis of the target compound.
Quinoxaline-2,3-dione: A related compound with similar structural features.
Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate: A non-brominated analog.
Uniqueness
Methyl 8-bromo-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse applications.
特性
分子式 |
C10H9BrN2O3 |
|---|---|
分子量 |
285.09 g/mol |
IUPAC名 |
methyl 8-bromo-2-oxo-3,4-dihydro-1H-quinoxaline-6-carboxylate |
InChI |
InChI=1S/C10H9BrN2O3/c1-16-10(15)5-2-6(11)9-7(3-5)12-4-8(14)13-9/h2-3,12H,4H2,1H3,(H,13,14) |
InChIキー |
RPEHBBLUGNINPF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(C(=C1)Br)NC(=O)CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl (S)-4-amino-1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11757590.png)
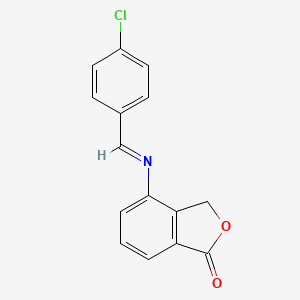

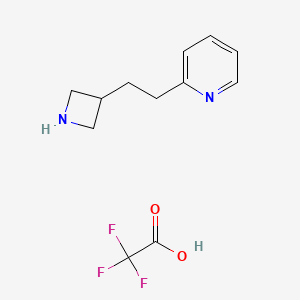
![5-bromo-4-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11757608.png)
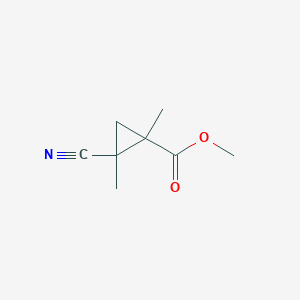
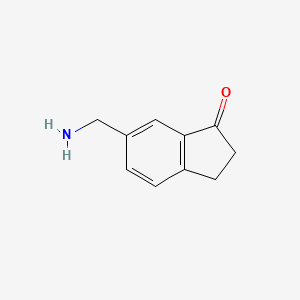
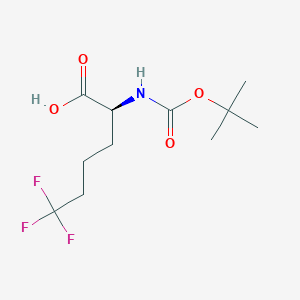
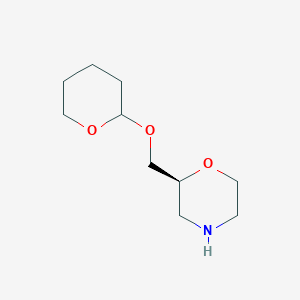
![8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline](/img/structure/B11757630.png)
![Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11757643.png)
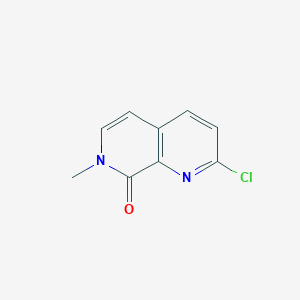
![2-(difluoromethyl)-1H-benzo[d]imidazol-7-ol](/img/structure/B11757664.png)
